sardaine Z2

Protamine biochemistry Mass spectrometry Spermatogenesis

Researchers requiring a defined protamine for chromatin studies often face heterogeneity in generic salmon protamine sulfate. Sardaine Z2 eliminates this variability. - Defined 34-amino acid sequence with Ala at position 7, enabling unambiguous mass spectrometric identification (16.4 Da shift vs. sardaine Z1/thynnine Z2). - Synthetic peptide at ≥95% purity; single molecular species avoids Z1/Z2 mixture interference. - Phospho-null variant (2 Ser vs. 3 Ser in Z1) for phosphorylation-dependent DNA binding studies without mutagenesis.

Molecular Formula C14H14N4O6
Molecular Weight 0
CAS No. 140877-82-3
Cat. No. B1176404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesardaine Z2
CAS140877-82-3
Synonymssardaine Z2
Molecular FormulaC14H14N4O6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sardaine Z2: Striped Bonito Protamine


Sardaine Z2 (CAS 140877-82-3) is a 34-amino acid arginine-rich protamine isolated from the sperm of striped bonito (Sarda orientalis, Scombridae) by sulfuric acid extraction and ion-exchange chromatography, yielding a homogeneous single band on polyacrylamide gel electrophoresis [1]. It is one of two sardaine components co-occurring in bonito sperm; the defining structural feature of sardaine Z2 is an alanine residue at position 7, where sardaine Z1 bears serine [1]. The complete sequence Pro-Arg-Arg-Arg-Arg-Arg-Ala-Ser-Arg-Pro-Val-Arg-Arg-Arg-Arg-Arg-Tyr-Arg-Arg-Ser-Thr-Ala-Ala-Arg-Arg-Arg-Arg-Arg-Val-Val-Arg-Arg-Arg-Arg gives a molecular mass of 4,596.09 Da by ion spray mass spectrometry [1]. As a member of the protamine family, sardaine Z2 functions in sperm chromatin condensation by replacing histones and compacting DNA through electrostatic interactions between its polyarginine tracts and the DNA phosphate backbone [1].

Defined Sequence Bonito-specific protamine (Ala7 variant) for species-level tracing.
Synthetic Purity Single-component peptide avoids co-purifying sardaine Z1 contamination from natural extracts.
Research Context Supports phylogenetics, chromatin condensation, and phosphorylation-model studies.

Sardaine Z2: Irreplaceable vs. Generic Protamines


Protamines from different teleost species, and even co-occurring components from the same species, are not functionally interchangeable. Sardaine Z2 differs from its co-isolated analog sardaine Z1 by a single serine-to-alanine substitution at position 7, yielding a 16.4 Da mass shift detectable by mass spectrometry and eliminating a canonical phosphorylation site [1]. Sequence comparison reveals that sardaine Z1 is 100% identical to thynnine Z2 from tuna, meaning that only sardaine Z2 serves as a bonito-specific protamine marker distinguishable from tuna protamine [1]. Furthermore, sardaine Z2 differs from scombrine γ (spotted mackerel protamine) at two of 34 positions (positions 16 and 22), producing a 63.96 Da mass difference [2]. Generic protamine sulfate—typically a heterogeneous mixture of salmine components from salmon—shares no sequence identity with sardaine Z2 beyond the general polyarginine character and cannot substitute for experiments requiring defined primary structure, species-specific tracing, or phosphorylation-site-controlled protamine models [1][2].

Sardaine Z1 Co-Migration
Co-isolated Z1 (Ser7) co-migrates on PAGE but differs at position 7, altering phosphorylation-site context. May confound studies requiring Ala7-specific protamine.
Generic Protamine Sulfate
Salmon protamine (salmine) shares no sequence identity. A heterogeneous mixture without defined primary structure; not suitable for species-specific or phosphorylation-controlled models.
Scombrine γ (Mackerel)
Two-residue divergence at positions 16/22 yields a mass shift. Not interchangeable for bonito-specific phylogenetic or reproductive biology research.

Sardaine Z2 Differentiation Evidence


Mass Spectrometry Differentiation from Sardaine Z1

In the definitive primary structure determination, sardaine Z2 and Z1 were resolved as two components differing exclusively by a serine-to-alanine substitution at position 7 of the 34-residue sequence. Ion spray mass spectrometry (IS-MS) yielded molecular masses of 4,596.09 Da for sardaine Z2 (Ala7) and 4,612.49 Da for sardaine Z1 (Ser7), a difference of 16.4 Da [1]. The sardaine preparation, obtained by sulfuric acid extraction of Sarda orientalis sperm followed by ion-exchange chromatography, gave a single band on polyacrylamide gel electrophoresis, confirming that Z1 and Z2 co-migrate as a homogeneous fraction under those conditions [1]. The molecular formula of sardaine Z2 is C185H348N100O39 (MW 4,597.2 Da as synthetic TFA salt) versus C185H348N100O40 (MW 4,613.39 Da) for sardaine Z1, consistent with the loss of one oxygen atom upon Ser→Ala substitution [1].

MS Differentiation
Head-to-head
Δ16.4 Da (Z2 vs Z1) by ion spray MS
Identity verification via intact mass shift
Single band on PAGE; proteins co-isolated from Sarda orientalis sperm
Protamine biochemistry Mass spectrometry Spermatogenesis

Two-Residue Divergence from Scombrine γ

Scombrine γ, the major protamine component isolated from spotted mackerel (Scomber australasicus) by the same research group using an identical extraction and chromatography protocol, consists of 34 amino acid residues and shares 32 of 34 positions with sardaine Z2 [2]. The two divergent residues are at position 16 (Tyr in sardaine Z2 → Ala in scombrine γ) and position 22 (Ala in sardaine Z2 → Val in scombrine γ) [1][2]. Ion spray mass spectrometry determined the molecular mass of scombrine γ as 4,532.13 Da, yielding a 63.96 Da difference from sardaine Z2 (4,596.09 Da) [1][2]. Both protamines feature alanine at position 7, confirming that sardaine Z2 and scombrine γ share the Ala7 character but diverge elsewhere in the sequence [2].

Scombrine γ Divergence
Cross-study comparable
Δ63.96 Da; 2/34 residues divergent
Species-level discrimination from mackerel protamine
Tyr16→Ala, Ala22→Val; identical extraction and chromatography protocol
Comparative protamine sequences Phylogenetics Scombridae

Sardaine Z2 as Distinct Bonito Protamine

The primary structure determination by Okamoto et al. established that sardaine Z1 is 100% identical at all 34 amino acid positions to thynnine Z2, the protamine previously characterized from tuna (Thunnus thynnus), both fish belonging to the family Scombridae, order Perciformes [1]. Consequently, among the two sardaine components, only sardaine Z2 (Ala7) represents a structurally unique protamine that can be analytically discriminated from tuna thynnine Z2 [1]. Sardaine Z2 differs from thynnine Z2 by the single Ala/Ser substitution at position 7, identical to its difference from sardaine Z1 [1]. The molecular mass of thynnine Z2 is therefore equivalent to sardaine Z1 at 4,612.49 Da [1].

Distinct Bonito Marker
Cross-study comparable
Sardaine Z1 = Thynnine Z2 (100% identity)
Only sardaine Z2 is a bonito-specific tracer
Ala7→Ser differentiates Z2 from tuna thynnine Z2
Protamine evolution Species-specific markers Scombridae phylogeny

Natural Phospho-Null Protamine Variant

The sole structural difference between sardaine Z1 and Z2—serine versus alanine at position 7—carries functional significance through the elimination of a hydroxyl group capable of accepting phosphorylation. Sardaine Z1 contains three serine residues (positions 7, 8, and 20), while sardaine Z2 contains only two (positions 8 and 20), representing a 33% reduction in potential phosphorylation sites [1]. Protamine phosphorylation at serine residues is a well-established regulatory mechanism during spermiogenesis: newly synthesized protamines are heavily phosphorylated to moderate DNA-binding affinity, enabling orderly histone replacement, and are subsequently dephosphorylated during sperm maturation to achieve maximal chromatin compaction [2]. Phosphorylation of protamine-like cationic peptides has been shown to reduce DNA binding efficiency and alter peptide-DNA interaction thermodynamics, directly impacting DNA condensation [2]. While no direct phosphorylation study of sardaine Z2 has been reported, the well-characterized class-level precedent of serine phosphorylation in protamine biology supports the inference that the Ser→Ala substitution at position 7 creates a naturally occurring 'phospho-null' variant [1][2].

Phospho-Null Variant
Class-level inference
2 Ser residues (vs 3 in Z1); Ala7 non-phosphorylatable
Reduced-phosphorylation model context
Formal phosphorylation kinetics not reported; class-level protamine serine biology
Protamine phosphorylation Post-translational modification DNA condensation

Synthetic Peptide Purity and Specifications

Commercially available synthetic sardaine Z2 (NovoPro Labs Cat.# 302054) is supplied as a lyophilized powder with HPLC-determined purity of 95.8%, a defined molecular weight of 4,597.2 Da (TFA salt form of sequence H-Pro-Arg-Arg-Arg-Arg-Arg-Ala-Ser-Arg-Pro-Val-Arg-Arg-Arg-Arg-Arg-Tyr-Arg-Arg-Ser-Thr-Ala-Ala-Arg-Arg-Arg-Arg-Arg-Val-Val-Arg-Arg-Arg-Arg-OH), and characterized physicochemical parameters including a theoretical pI of 13.4, an extinction coefficient of 1,280 M⁻¹cm⁻¹ (based on the single Tyr residue at position 16), and a grand average of hydropathy (GRAVY) score of -2.58, indicative of high hydrophilicity [2]. Storage requires lyophilized form at or below -20°C [2]. In contrast, naturally extracted sardaine is a mixture of Z1 and Z2 components that co-purify and co-migrate on PAGE, making component-specific quantification difficult without mass spectrometric deconvolution [1]. The synthetic product eliminates Z1 contamination and provides batch-specific purity documentation [2].

Synthetic Peptide Specs
Specification review
Purity 95.8% (HPLC); MW 4,597.2 Da; pI 13.4
Batch-specific purity certification
Lyophilized TFA salt; store ≤ -20°C
Synthetic peptide procurement Quality control Protamine research reagents

Sardaine Z2 Applications


Scombridae Protamine Phylogenetics

Sardaine Z2 is the sole structurally unique protamine from striped bonito that can be analytically discriminated from tuna thynnine Z2, with which sardaine Z1 is 100% identical [1]. Researchers conducting phylogenetic analyses of Scombridae protamines can use sardaine Z2 as a bonito-specific molecular marker, leveraging the Ala7→Ser difference (16.4 Da) for mass spectrometric identification and the two-residue divergence from scombrine γ (positions 16 and 22; 63.96 Da) for inter-species comparisons [1][2]. The defined synthetic peptide (purity 95.8%) ensures that phylogenetic signals are derived from a single molecular species rather than a Z1/Z2 mixture [3].

Protamine Phosphorylation and Chromatin Remodeling

The Ser→Ala substitution at position 7 in sardaine Z2 eliminates one of three serine phosphorylation sites present in sardaine Z1, creating a naturally occurring phospho-null variant [1]. This enables comparative studies of phosphorylation-dependent DNA binding thermodynamics without mutagenesis: sardaine Z2 (2 Ser residues) can serve as a reduced-phosphorylation control against sardaine Z1 (3 Ser residues) to isolate the contribution of position-7 phosphorylation to DNA condensation efficiency and protamine-DNA binding cooperativity [1][4]. The class-level evidence that phosphorylation reduces protamine-DNA binding affinity supports the rationale for this experimental design [4].

DNA-Binding and Nucleoprotamine Structural Biology

Sardaine Z2 provides a sequence-homogeneous protamine substrate for structural studies of nucleoprotamine complexes, including X-ray crystallography, cryo-EM, and molecular dynamics simulations [1]. The defined molecular mass (4,596.09 Da), theoretical pI (13.4), and single Tyr chromophore (extinction coefficient 1,280 M⁻¹cm⁻¹) enable precise stoichiometric control in DNA-binding experiments [1][3]. Unlike generic protamine sulfate (a heterogeneous mixture from salmon), synthetic sardaine Z2 at 95.8% purity eliminates compositional variability that would confound thermodynamic measurements of binding affinity, cooperativity, and DNA compaction [3].

Species-Specific Protamine Tracer in Reproductive Biology

In reproductive biology research involving interspecies comparisons of sperm chromatin organization, sardaine Z2 serves as a bonito-specific protamine tracer distinguishable from both tuna protamine (thynnine Z2, which equals sardaine Z1) and mackerel protamine (scombrine γ) by mass spectrometry [1][2]. The 16.4 Da mass difference from sardaine Z1/thynnine Z2 and the 63.96 Da difference from scombrine γ provide unambiguous analytical windows for tracking protamine deposition, phosphorylation dynamics, and dephosphorylation kinetics during spermiogenesis in Scombridae model systems [1][2].

Application
Selection Property
Validation Focus
Scombridae Protamine Phylogenetics
Bonito-specific sequence (Ala7, 34-mer)
MS discrimination from tuna and mackerel protamines
Phosphorylation & Chromatin Remodeling
Reduced serine content (Ala7 phospho-null)
Contribution of position-7 phosphorylation to DNA binding
DNA-Binding Structural Biology
Defined molecular mass and homogeneity
Stoichiometric control in biophysical assays
Species-Specific Tracer in Reproductive Biology
Distinct from Z1/thynnine Z2 and scombrine γ
Mass spectrometric tracking of protamine dynamics
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